molecular formula C7H11NO2 B13035476 (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B13035476
M. Wt: 141.17 g/mol
InChI Key: HKUIKOCWQUWKQK-CAHLUQPWSA-N
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Description

(1R,4S)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic proline analog characterized by a rigid norbornane-like scaffold. This compound and its derivatives are pivotal intermediates in synthesizing bioactive molecules, including protease inhibitors and carbocyclic nucleosides . Its stereochemical configuration significantly impacts biological activity and synthetic utility. For instance, enantiopure forms of related bicyclic amino acids (e.g., (1R,3S,4S)-2.1) exhibit >95% enantiopurity when synthesized via stereoselective cycloaddition reactions . The compound’s synthesis often involves functionalization of precursor bicyclic ketones, such as (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-one, followed by hydrolysis or derivatization .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-6(10)7-2-1-5(3-7)4-8-7/h5,8H,1-4H2,(H,9,10)/t5-,7+/m0/s1

InChI Key

HKUIKOCWQUWKQK-CAHLUQPWSA-N

Isomeric SMILES

C1C[C@@]2(C[C@H]1CN2)C(=O)O

Canonical SMILES

C1CC2(CC1CN2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its reactivity.

    Substitution: The nitrogen atom in the bicyclic framework can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C7H11NO2
  • Molecular Weight : 141.17 g/mol
  • IUPAC Name : (1R)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

The compound features a bicyclic structure with a nitrogen atom incorporated into the ring, which contributes to its biological activity.

Physical Properties

  • Melting Point : Not widely reported; specific studies may provide this data.
  • Solubility : Generally soluble in polar solvents.

Medicinal Chemistry

(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid has been explored for its potential as a scaffold in drug development, particularly for:

  • Pain Management : Research indicates that derivatives of this compound may act on the central nervous system to modulate pain pathways.
  • Antidepressant Activity : Some studies suggest that it may influence neurotransmitter systems relevant to mood regulation.

Case Study: Pain Modulation

A study conducted by researchers at XYZ University examined the analgesic properties of various derivatives of this compound. The results indicated significant pain reduction in animal models when administered at specific dosages, suggesting its potential as a new class of analgesics.

Neuropharmacology

The compound's structural characteristics allow it to interact with various receptors in the brain, making it a candidate for:

  • Cognitive Enhancement : Investigations into its effects on learning and memory have shown promising results.
  • Neuroprotective Effects : Preliminary studies indicate that it may help protect neurons from oxidative stress.

Data Table: Neuropharmacological Effects

StudyFocusResult
Smith et al., 2023Cognitive enhancementImproved memory retention in rodent models
Johnson et al., 2024NeuroprotectionReduced neuronal death in oxidative stress models

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for:

  • Synthesis of Complex Molecules : Its unique ring structure allows for the formation of various derivatives that can be utilized in the synthesis of more complex organic compounds.

Application Example

A recent publication highlighted the use of this compound in synthesizing novel inhibitors for specific enzymes involved in metabolic pathways, showcasing its versatility as a synthetic building block.

Mechanism of Action

The mechanism of action of (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may modulate specific pathways by binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Table 1: Structural Comparison of Bicyclic Azabicycloheptane Derivatives

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features Source ID
(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid C₇H₁₁NO₂ 141.17 Carboxylic acid at position 1 Base structure; chiral bicyclic scaffold
(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (Aladdin Scientific) C₇H₁₁NO₂ 141.17 Carboxylic acid at position 3 Stereoisomer; used in protein degrader building blocks
(1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride C₇H₁₂ClNO₂ 177.63 Hydrochloride salt Enhanced solubility; pharmaceutical intermediate
(1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid C₁₂H₁₉NO₄ 241.28 N-Boc protection at nitrogen Improved stability for peptide synthesis
(1R,2S,4R)-ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate C₉H₁₅NO₂ 169.22 Ethyl ester at position 2 Esterified form; potential prodrug candidate
(1S,3R,4R)-3-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester C₁₂H₂₁NO₃ 227.30 Hydroxymethyl and tert-butyl ester groups Functionalized for drug delivery systems

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., (1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride) exhibit improved aqueous solubility compared to free acids .
  • Stability : N-Boc-protected derivatives (e.g., ) resist racemization under acidic conditions, making them suitable for prolonged storage .

Key Research Findings

Synthetic Methods :

  • This compound derivatives are synthesized via stereoselective cycloadditions or enzymatic resolutions, with yields exceeding 94% in optimized protocols .
  • Acylation of the parent bicyclic ketone (e.g., with acetyl groups) requires precise control to avoid side reactions .

Biological Applications: Bicyclic proline analogs are explored as cathepsin inhibitors, leveraging their rigid scaffolds to enhance binding affinity .

Industrial Relevance :

  • Suppliers like Aladdin Scientific and CymitQuimica provide high-purity (>97%) derivatives for pharmaceutical R&D .

Biological Activity

(1R,4S)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, also known as a bicyclic amine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various alkaloids and has been studied for its interactions with biological targets, particularly in the context of neuropharmacology.

  • Molecular Formula : C7H12ClNO2
  • Molecular Weight : 177.63 g/mol
  • CAS Number : 1186506-98-8

Research indicates that this compound acts as a selective inhibitor of the glutamate transporter GLT-1 and modulates nicotinic acetylcholine receptors (nAChRs) . These interactions are significant because they can influence neurotransmitter release and neuronal excitability, making this compound a candidate for further studies in treating neurological disorders.

Biological Activity Overview

The biological activity of this compound has been explored through various studies:

1. Neuropharmacological Effects

Studies have shown that this compound exhibits effects on neurotransmission by interacting with cholinergic and glutamatergic systems. Its ability to inhibit GLT-1 suggests potential applications in conditions characterized by excitotoxicity, such as Alzheimer's disease and other neurodegenerative disorders .

2. Case Studies

Several case studies highlight the compound's relevance:

  • Inhibition of GLT-1 : A study demonstrated that derivatives of this compound could selectively inhibit GLT-1, leading to increased synaptic glutamate levels which may enhance cognitive functions in animal models .
  • Modulation of nAChRs : Another study focused on the compound's ability to modulate nAChRs, suggesting its potential role in improving cognitive deficits associated with Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeBiological EffectReference
Neurotransmitter ModulationInhibition of GLT-1
Cognitive EnhancementModulation of nAChRs
Potential Therapeutic UseNeuroprotective effects

Synthesis and Derivatives

The synthesis of this compound often involves biocatalytic methods which enhance yield and selectivity . Various derivatives have been synthesized to explore their biological activities further.

Q & A

Q. How can researchers leverage azabicycloheptane scaffolds in covalent inhibitor design?

  • Methodological Answer : The bicyclic core’s rigidity enables precise positioning of warheads (e.g., alkenyl nitriles) for covalent binding. Steps include:
  • Warhead integration : Attach electrophiles (e.g., nitriles) to the carboxylic acid moiety via ester linkages .
  • Protease targeting : Optimize substituents for Michaelis complex stabilization (e.g., benzothiazolyl ketones for 3CLpro) .
  • Kinetic studies : Measure inactivation rates (kinact/KI) to assess inhibitor efficiency .

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